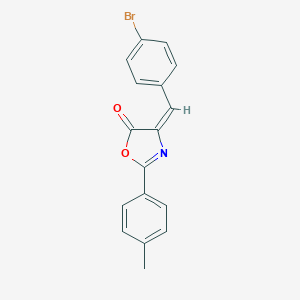![molecular formula C14H13N3O4 B274032 4-nitro-N'-[1-(5-methyl-2-furyl)ethylidene]benzohydrazide](/img/structure/B274032.png)
4-nitro-N'-[1-(5-methyl-2-furyl)ethylidene]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-nitro-N'-[1-(5-methyl-2-furyl)ethylidene]benzohydrazide, also known as Furazolidone, is a synthetic nitrofuran derivative that has been used as an antibacterial and antiprotozoal agent. It was first introduced in the 1950s and has since been used to treat a variety of infections, including gastrointestinal and urinary tract infections. In recent years, there has been an increasing interest in the potential scientific research applications of Furazolidone due to its unique chemical structure and mechanism of action.
Mecanismo De Acción
The mechanism of action of 4-nitro-N'-[1-(5-methyl-2-furyl)ethylidene]benzohydrazide involves the inhibition of bacterial and protozoal enzymes that are involved in the production of energy. Specifically, 4-nitro-N'-[1-(5-methyl-2-furyl)ethylidene]benzohydrazide inhibits the activity of nitroreductase enzymes, which are responsible for converting nitro compounds into toxic metabolites. This leads to a disruption of the energy production process, ultimately resulting in the death of the microorganism.
Biochemical and Physiological Effects
4-nitro-N'-[1-(5-methyl-2-furyl)ethylidene]benzohydrazide has been found to have a number of biochemical and physiological effects on the human body. It has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine and norepinephrine, which are involved in mood regulation and cognitive function. 4-nitro-N'-[1-(5-methyl-2-furyl)ethylidene]benzohydrazide has also been found to inhibit the activity of monoamine oxidase, an enzyme that is involved in the breakdown of neurotransmitters. This can lead to an increase in the levels of these neurotransmitters, resulting in a positive effect on mood and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-nitro-N'-[1-(5-methyl-2-furyl)ethylidene]benzohydrazide for scientific research purposes is its broad spectrum of activity against a variety of microorganisms. This makes it a useful tool for studying the mechanisms of bacterial and protozoal infections. However, there are also some limitations to the use of 4-nitro-N'-[1-(5-methyl-2-furyl)ethylidene]benzohydrazide in lab experiments. For example, it has been shown to have a high rate of resistance development in some microorganisms, which can limit its effectiveness over time.
Direcciones Futuras
There are a number of potential future directions for scientific research on 4-nitro-N'-[1-(5-methyl-2-furyl)ethylidene]benzohydrazide. One area of interest is the development of new formulations of the compound that can improve its bioavailability and effectiveness. Another area of interest is the study of the potential use of 4-nitro-N'-[1-(5-methyl-2-furyl)ethylidene]benzohydrazide in combination with other antibiotics or antiprotozoal agents to enhance its activity. Additionally, there is a need for further research on the biochemical and physiological effects of 4-nitro-N'-[1-(5-methyl-2-furyl)ethylidene]benzohydrazide on the human body, particularly with regard to its potential use as a cognitive enhancer. Overall, 4-nitro-N'-[1-(5-methyl-2-furyl)ethylidene]benzohydrazide is a promising compound with a wide range of potential scientific research applications.
Métodos De Síntesis
The synthesis of 4-nitro-N'-[1-(5-methyl-2-furyl)ethylidene]benzohydrazide involves the reaction of 5-methylfurfuraldehyde with 4-nitrobenzohydrazide in the presence of a catalyst. The resulting product is then purified through a series of chemical reactions and recrystallization processes to obtain a pure form of 4-nitro-N'-[1-(5-methyl-2-furyl)ethylidene]benzohydrazide. The synthesis method of 4-nitro-N'-[1-(5-methyl-2-furyl)ethylidene]benzohydrazide has been well-established, and the compound is readily available for scientific research purposes.
Aplicaciones Científicas De Investigación
4-nitro-N'-[1-(5-methyl-2-furyl)ethylidene]benzohydrazide has been found to exhibit a broad spectrum of antibacterial and antiprotozoal activity against a variety of microorganisms, including Gram-positive and Gram-negative bacteria, as well as protozoan parasites. It has been shown to inhibit the growth of Helicobacter pylori, a bacterium that is known to cause peptic ulcers and gastric cancer. 4-nitro-N'-[1-(5-methyl-2-furyl)ethylidene]benzohydrazide has also been used to treat giardiasis, a parasitic infection that affects the small intestine.
Propiedades
Nombre del producto |
4-nitro-N'-[1-(5-methyl-2-furyl)ethylidene]benzohydrazide |
|---|---|
Fórmula molecular |
C14H13N3O4 |
Peso molecular |
287.27 g/mol |
Nombre IUPAC |
N-[(Z)-1-(5-methylfuran-2-yl)ethylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C14H13N3O4/c1-9-3-8-13(21-9)10(2)15-16-14(18)11-4-6-12(7-5-11)17(19)20/h3-8H,1-2H3,(H,16,18)/b15-10- |
Clave InChI |
VOSCMEYCQIBOOP-GDNBJRDFSA-N |
SMILES isomérico |
CC1=CC=C(O1)/C(=N\NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])/C |
SMILES |
CC1=CC=C(O1)C(=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
SMILES canónico |
CC1=CC=C(O1)C(=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate](/img/structure/B273957.png)
![Ethyl 3-(2-aminoanilino)-2-[(diethoxyphosphorothioyl)sulfanyl]-2-butenoate](/img/structure/B273958.png)
![1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone}](/img/structure/B273959.png)
![3-[(4-Bromophenyl)imino]-2-phenyl-1-indanone](/img/structure/B273961.png)
![[[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino] 3-nitrobenzoate](/img/structure/B273963.png)
![9-methoxy-2,3-dimethyl-7,12-dihydrothieno[2'',3'':4',5']pyrimido[1',2':1,2]pyrido[3,4-b]indol-4(6H)-one](/img/structure/B273977.png)


![1-[(6-ethoxynaphthalen-2-yl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273982.png)
![1-{[4-(1,1-dimethylethyl)phenyl]sulfonyl}-1H-1,2,3-benzotriazole](/img/structure/B273989.png)
![1-[(2,4-Dichlorophenyl)sulfonyl]azepane](/img/structure/B273990.png)